![molecular formula C6H6N2O B050222 5H-pyrrolo[1,2-a]imidazol-7(6H)-one CAS No. 112513-82-3](/img/structure/B50222.png)
5H-pyrrolo[1,2-a]imidazol-7(6H)-one
Descripción general
Descripción
5H-pyrrolo[1,2-a]imidazol-7(6H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with glyoxal in the presence of an acid catalyst to form the desired compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5H-pyrrolo[1,2-a]imidazol-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated products.
Aplicaciones Científicas De Investigación
Anticancer Agents
One of the most notable applications of 5H-Pyrrolo[1,2-a]imidazol-7(6H)-one derivatives is their potential as anticancer agents. Research has identified these compounds as potent inhibitors of WDR5, a chromatin regulatory scaffold protein implicated in various cancers, including mixed lineage leukemia. The discovery involved fragment-based methods and structure-based design, leading to compounds with dissociation constants below 10 nM and effective cellular activity against acute myeloid leukemia (AML) cell lines .
Table 1: Binding Affinities of Selected Compounds
Compound | Dissociation Constant (nM) | Cellular Activity |
---|---|---|
F-1 | <10 | Active against AML |
F-2 | 323 | Moderate activity |
F-3 | >100 | Low activity |
Epigenetic Drug Development
The unique structure of this compound allows for its use in developing epigenetic drugs targeting WDR5. The cyclic imidazole core facilitates binding interactions that are crucial for inhibiting the protein's function, making it a promising scaffold for further drug development .
Materials Science
The molecular structure of this compound has been characterized using X-ray crystallography, revealing an envelope conformation that minimizes torsional strain. This structural feature is essential for its reactivity and interaction with biological targets .
Development of WDR5 Inhibitors
A significant case study involved the optimization of a series of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives for WDR5 inhibition. Through iterative design and screening processes, researchers were able to enhance the binding affinity and selectivity of these compounds, leading to promising candidates for clinical development against leukemia .
Ionic Liquid Research
Another case study focused on the application of this compound in ionic liquid systems. The structural stability provided by the fused ring system was critical in understanding how cations and anions interact within these liquids, which is vital for developing new electrolytes for energy storage applications .
Mecanismo De Acción
The mechanism of action of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Shares a similar fused ring system but lacks the carbonyl group at the 7-position.
5H-pyrrolo[1,2-a]imidazol-7-ol: Contains a hydroxyl group instead of a carbonyl group at the 7-position
Uniqueness
5H-pyrrolo[1,2-a]imidazol-7(6H)-one is unique due to its specific structural features, such as the presence of a carbonyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Actividad Biológica
5H-Pyrrolo[1,2-a]imidazol-7(6H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
This compound features a bicyclic structure that includes both pyrrole and imidazole moieties. The presence of nitrogen atoms in the ring system contributes to its reactivity and potential biological activity. The molecular formula is C₆H₈N₂O, with a molecular weight of approximately 136.14 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an enzyme inhibitor, potentially modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis. For instance, studies suggest that it may inhibit specific kinases involved in cancer progression .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 2–4 μg/mL against Staphylococcus aureus and other Gram-positive bacteria. The structural modifications in derivatives of this compound can enhance or reduce their antimicrobial efficacy .
Anticancer Activity
In oncology, this compound has shown promise as a potential anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Notably, it has demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For example, derivatives have been shown to exhibit IC50 values as low as 9 nM against T-lymphoblastic cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the core structure. The presence of halogen atoms (e.g., chlorine or fluorine) in specific positions on the aromatic ring can significantly affect the compound's potency against microbial and cancerous cells. For instance:
Compound Name | Substituent | MIC (μg/mL) | Activity |
---|---|---|---|
Compound A | Cl | 4 | High |
Compound B | F | 8 | Moderate |
Compound C | H | >32 | Low |
This table illustrates how different substituents can modulate the activity of derivatives based on their electronic and steric properties.
Case Studies
Several studies have investigated the biological activities of derivatives of this compound:
- Antimicrobial Study : A derivative was tested against a panel of bacteria including E. coli and Klebsiella pneumoniae, showing promising antimicrobial activity with MIC values below 8 μg/mL for certain compounds .
- Anticancer Evaluation : In a study focusing on T-lymphoblastic leukemia cells, derivatives exhibited selective cytotoxicity with IC50 values ranging from 9 nM to 0.031 μM, indicating their potential use in targeted cancer therapies .
- Enzyme Inhibition : Research demonstrated that some derivatives act as selective inhibitors of specific kinases involved in cancer signaling pathways, suggesting a mechanism for their anticancer effects.
Propiedades
IUPAC Name |
5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCJYNMPFHDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112513-82-3 | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.